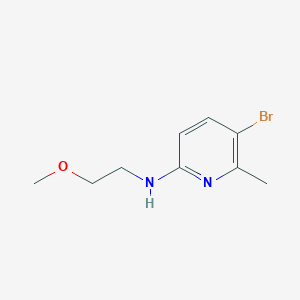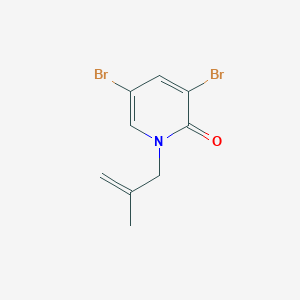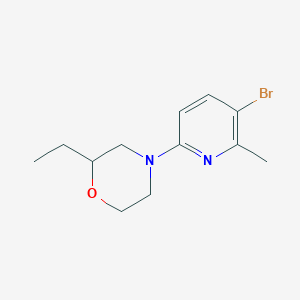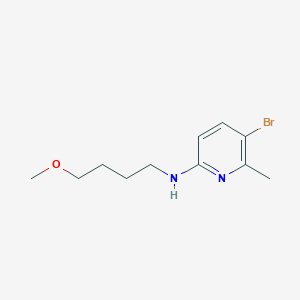
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 5-Bromo-6-methyl-N-(2-methoxyethyl)pyridin-2-amine or BMEP. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine involves its interaction with the mGluR5 receptor. BMEP binds to the allosteric site of mGluR5 and prevents its activation by glutamate. This leads to a decrease in the downstream signaling pathways that are mediated by mGluR5.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine have been extensively studied in various in vitro and in vivo models. BMEP has been found to modulate several physiological processes such as learning and memory, anxiety, depression, addiction, and pain perception. It has also been shown to have neuroprotective effects and can prevent the damage caused by various neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine in lab experiments include its high selectivity and potency for mGluR5, which allows for specific modulation of the receptor without affecting other signaling pathways. Its well-defined mechanism of action makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. However, the limitations of using BMEP include its poor solubility in water and some organic solvents, which can limit its use in certain experimental setups.
Direcciones Futuras
The potential applications of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine in various research fields have opened up several avenues for future research. Some of the future directions for research include the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in various neurological disorders such as Alzheimer's disease and Parkinson's disease, and the exploration of the therapeutic potential of mGluR5 antagonists in these disorders. Additionally, the use of BMEP as a tool for studying the role of mGluR5 in various physiological and pathological processes can lead to a better understanding of the underlying mechanisms and potential therapeutic targets.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2-methoxyethanol in the presence of a suitable base. The reaction takes place at a moderate temperature and produces BMEP as the final product. The purity of the product can be enhanced by further purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine has been extensively studied for its potential applications in various research fields. It has been found to be a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This property of BMEP makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes.
Propiedades
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-8(10)3-4-9(12-7)11-5-6-13-2/h3-4H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAANVPUAPFINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![Methyl 4-methyl-2-[(3-morpholin-4-yl-3-oxopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6631289.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)


